molecular formula C13H10ClNO2 B6389983 5-(3-Chloro-4-methylphenyl)picolinic acid CAS No. 1261983-21-4

5-(3-Chloro-4-methylphenyl)picolinic acid

Cat. No.: B6389983
CAS No.: 1261983-21-4
M. Wt: 247.67 g/mol
InChI Key: QBLSAIHEWISISO-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chloro-4-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and gene expression. The compound’s ability to modulate these pathways makes it a valuable tool in both basic and applied research.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, which lacks the 3-chloro-4-methylphenyl group.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.

Uniqueness: 5-(3-Chloro-4-methylphenyl)picolinic acid is unique due to the presence of the 3-chloro-4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to certain targets and improve its stability under various conditions, making it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-11(8)14)10-4-5-12(13(16)17)15-7-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSAIHEWISISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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